molecular formula C22H28FN3O4 B2918174 Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate CAS No. 939240-40-1

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate

Cat. No. B2918174
CAS RN: 939240-40-1
M. Wt: 417.481
InChI Key: BCUGMHMJCIGUMB-UHFFFAOYSA-N
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Description

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H28FN3O4 and its molecular weight is 417.481. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing diverse nuclei were synthesized starting from ethyl piperazine-1-carboxylate. Compounds exhibited antimicrobial, antiurease, and antilipase activities, indicating their potential as therapeutic agents (Başoğlu et al., 2013).

1,2,4-Triazol-3-one Derivatives and Antimicrobial Activity

Ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H -1,2,4-triazole-1-yl]acetates were synthesized and showed good antimicrobial activity, with Mannich bases displaying significant effectiveness against test microorganisms (Fandaklı et al., 2012).

PET Imaging of Serotonin 1A Receptors

The compound was compared with 18F-FCWAY for quantifying 5-HT1A receptors in humans, demonstrating its utility in neuroscience and imaging studies. Although 18F-Mefway showed lower uptake, its resistance to in vivo defluorination suggests it could be a valuable PET radioligand (Choi et al., 2015).

Decyclization Reactions and Piperazine Derivatives

Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates reacted with secondary amines, including piperazine, yielding N,N′-disubstituted piperazine derivatives, illustrating its role in chemical transformations (Vasileva et al., 2018).

properties

IUPAC Name

ethyl 4-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(4-fluorophenyl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O4/c1-4-26-15(3)14-18(27)19(21(26)28)20(16-6-8-17(23)9-7-16)24-10-12-25(13-11-24)22(29)30-5-2/h6-9,14,20,27H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUGMHMJCIGUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)F)N3CCN(CC3)C(=O)OCC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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